Methacrylic acid, monoester with butanediol
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Overview
Description
Methacrylic acid, monoester with butanediol, is an organic compound with the molecular formula C8H16O4. It is a monoester derived from methacrylic acid and butanediol. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methacrylic acid, monoester with butanediol, is typically prepared through the esterification of methacrylic acid with butanediol. The reaction is catalyzed by acidic catalysts, such as sulfuric acid, and is carried out under controlled temperature conditions, usually between 80 to 140°C . The reaction involves the removal of water by azeotropic distillation using an entrainer like cyclohexane .
Industrial Production Methods
In industrial settings, the production of this compound, follows similar principles but on a larger scale. The process involves continuous esterification in a cascade system containing multiple reactors to ensure high conversion rates and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methacrylic acid, monoester with butanediol, undergoes several types of chemical reactions, including:
Esterification: Formation of esters through reaction with alcohols.
Polymerization: Free radical polymerization to form polymers.
Addition Reactions: Reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Esterification: Catalyzed by strong acids like sulfuric acid.
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide.
Addition Reactions: Typically involve nucleophiles such as amines or thiols.
Major Products Formed
Polymers: this compound, is used as a comonomer in the production of various polymers.
Esters: Formation of different esters depending on the reacting alcohol.
Scientific Research Applications
Methacrylic acid, monoester with butanediol, has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of copolymers and cross-linked polymers.
Biotechnology: Utilized in the production of biocompatible materials for medical applications.
Materials Science: Employed in the development of advanced materials with specific properties, such as hydrogels and microgels.
Drug Delivery: Incorporated into drug delivery systems due to its ability to form responsive hydrogels.
Mechanism of Action
The mechanism of action of methacrylic acid, monoester with butanediol, in its applications involves several molecular targets and pathways:
Polymerization: The compound undergoes free radical polymerization, forming long polymer chains.
Biocompatibility: In medical applications, it promotes tissue regeneration by interacting with cellular pathways, such as the insulin growth factor 1 signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Methacrylic Acid: A precursor to methacrylic acid, monoester with butanediol, with similar polymerization properties.
Methacrylic Acid, Monoester with Propane-1,2-diol: Another ester of methacrylic acid with similar applications.
Uniqueness
This compound, is unique due to its bifunctionality, possessing both hydroxyl and methacrylate groups. This allows it to participate in a wide range of chemical reactions and form diverse polymer structures, making it highly versatile in various applications .
Properties
CAS No. |
74559-56-1 |
---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
butane-1,1-diol;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.C4H10O2/c1-3(2)4(5)6;1-2-3-4(5)6/h1H2,2H3,(H,5,6);4-6H,2-3H2,1H3 |
InChI Key |
APOQCJTVHCIBPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(O)O.CC(=C)C(=O)O |
Origin of Product |
United States |
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